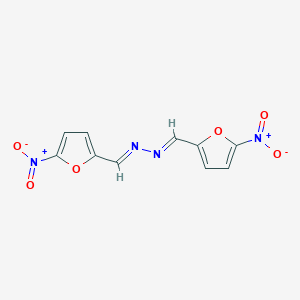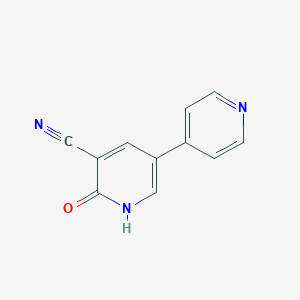![molecular formula C8H8N2 B144877 7-Methylimidazo[1,5-a]pyridine CAS No. 139452-19-0](/img/structure/B144877.png)
7-Methylimidazo[1,5-a]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-Methylimidazo[1,5-a]pyridine is a useful research compound. Its molecular formula is C8H8N2 and its molecular weight is 132.16 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis of Novel Heterocyclic Systems
A study by Bakavoli et al. (2001) focused on the synthesis of novel heterocyclic systems using 7-Substituted amino-6-amino-2,3-dihydro-5-methylimidazo[1,2-alpyrimidines. These compounds were further modified to create new heterocyclic systems, showcasing the versatility of 7-Methylimidazo[1,5-a]pyridine in creating new chemical structures (Bakavoli, Khodadady, Ghassemzadeh, & Heravi, 2001).
Aqueous Synthesis Methods
Research by Mohan, Rao, and Adimurthy (2013) reported aqueous syntheses of methylimidazo[1,2-a]pyridines, including this compound, without the need for a deliberate addition of catalysts. This study emphasizes the potential for more environmentally friendly and efficient synthesis methods for these compounds (Mohan, Rao, & Adimurthy, 2013).
Development of Unsymmetrical Squaraines
Prostota et al. (2013) explored the reaction of squaric acid with 3-methylimidazo[1,5-a]pyridine, leading to the development of novel unsymmetrical squaraines. The spectral properties and potential applications in photodynamic therapy (PDT) were investigated, demonstrating the compound's utility in advanced chemical and medical research (Prostota, Kachkovsky, Reis, & Santos, 2013).
Breast Cancer Chemotherapy Research
A 2018 study by Almeida et al. focused on the design and synthesis of selenylated imidazo[1,2-a]pyridines, including compounds derived from 7-methylimidazo[1,2-a]pyridine, for potential use in breast cancer chemotherapy. These compounds showed promising cytotoxicity against MCF-7 cells and induced cell death by apoptosis, highlighting the potential of this compound derivatives in cancer treatment (Almeida et al., 2018).
Efficient Synthesis of Biological Interest Compounds
Xing, Liu, and Wu (2013) reported an efficient approach to synthesize 1-methylimidazo[4,5-b]pyridine derivatives, a process that could be relevant to compounds like this compound. This method emphasizes the importance of efficient synthesis techniques in producing biologically interesting compounds (Xing, Liu, & Wu, 2013).
Synthesis of Fluorescent Organic Compounds
Tomoda et al. (1999) synthesized derivatives of imidazo[1,2-a]pyridine and studied their fluorescent properties. These derivatives, including 7-methylimidazo[1,2-a]pyridine, were found to form thermally stable solid compounds with significant fluorescent properties, suggesting applications in materials science and bioimaging (Tomoda, Hirano, Saito, Mutai, & Araki, 1999).
Safety and Hazards
Future Directions
Imidazo[1,5-a]pyridine derivatives have attracted growing attention due to their unique chemical structure and versatility, optical behaviours, and biological properties . They have great potential in several research areas, from materials science to the pharmaceutical field . In the field of medicinal chemistry, they have shown promise as antituberculosis agents .
Mechanism of Action
Target of Action
7-Methylimidazo[1,5-a]pyridine is a derivative of the imidazo[1,2-a]pyridine class . This class of compounds has been recognized for its wide range of applications in medicinal chemistry .
Mode of Action
Imidazo[1,2-a]pyridine analogues have been used as antituberculosis agents . These compounds likely interact with their targets, leading to changes that inhibit the growth of the tuberculosis bacteria .
Biochemical Pathways
Given the activity of related compounds against tuberculosis, it is likely that this compound affects pathways related to the survival and replication of the tuberculosis bacteria .
Pharmacokinetics
One study noted that a related compound, q203, displayed pharmacokinetic and safety profiles compatible with once-daily dosing .
Result of Action
Related compounds have shown significant activity against mdr-tb and xdr-tb , suggesting that this compound may also have potent antimicrobial effects.
Properties
IUPAC Name |
7-methylimidazo[1,5-a]pyridine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-7-2-3-10-6-9-5-8(10)4-7/h2-6H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGPGVYLLFVYQY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CN=CN2C=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-Cbz-N,N-bis{2-[(methylsulfonyl)oxy]ethyl}-amine](/img/structure/B144798.png)




![3-O-methyl 5-O-[2-(methylamino)-1-phenylpropyl] 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate;hydrochloride](/img/structure/B144807.png)




![6,6-Dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B144821.png)
